molecular formula C7H3F3N2S B13134354 4,5,7-Trifluorobenzo[d]thiazol-2-amine

4,5,7-Trifluorobenzo[d]thiazol-2-amine

Cat. No.: B13134354
M. Wt: 204.17 g/mol
InChI Key: HUTHHOACNAIFKP-UHFFFAOYSA-N
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Description

4,5,7-Trifluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2-aminothiazole scaffold, is a privileged motif in the design of bioactive molecules, known for improving bioavailability and enabling diverse target interactions . The strategic incorporation of three fluorine atoms on the benzothiazole ring enhances the compound's potential by influencing its electron-withdrawing properties, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . This compound serves as a key precursor in the synthesis of potential anticancer agents. Molecular hybridization strategies frequently utilize scaffolds like this to create novel hybrid molecules with enhanced pharmacological activity and reduced toxicity . Specifically, benzo[d]thiazol-2-amine derivatives have demonstrated promising results as potential therapeutic agents, showing strong binding affinities to critical targets such as the Human Epidermal growth factor receptor (HER) enzyme and DNA in molecular docking studies . The structural features of this compound support its investigation in the development of kinase inhibitors and other targeted therapies. Key Research Applications: - Medicinal Chemistry: A versatile intermediate for constructing novel molecules with potential anticancer, antimicrobial, and anti-inflammatory properties . The benzothiazole core is a common feature in many investigated pharmacological agents. - Agrochemical Research: Used in the synthesis of advanced intermediates for the development of new pesticides and herbicides, leveraging the biological activity of the thiazole heterocycle . - Materials Science: The conjugated framework and fluorine atoms make it a candidate for creating organic semiconductors or fluorescent probes . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

4,5,7-trifluoro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H3F3N2S/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12)

InChI Key

HUTHHOACNAIFKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)N)F)F

Origin of Product

United States

Synthetic Methodologies for 4,5,7 Trifluorobenzo D Thiazol 2 Amine

Precursor Synthesis and Building Block Strategies

The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2-amine fundamentally relies on the availability of appropriately substituted aniline (B41778) precursors. The key building block for this target molecule is 2,3,5-trifluoroaniline (B1306033). This precursor contains the necessary trifluorinated phenyl ring that will ultimately form the benzene (B151609) portion of the benzothiazole (B30560) system.

Once the 2,3,5-trifluoroaniline is obtained, a common strategy involves its conversion into a corresponding N-arylthiourea. This transformation is typically achieved by reacting the aniline with a thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate) under acidic conditions, or with other thiocarbonyl transfer reagents. This N-(2,3,5-trifluorophenyl)thiourea serves as the direct precursor for subsequent cyclization reactions that form the thiazole (B1198619) ring. The reactivity of this thiourea (B124793) derivative is central to several of the synthetic methods discussed below.

Classical Cyclization and Condensation Approaches

Traditional methods for forming the benzothiazole ring system often involve intramolecular cyclization of a substituted phenylthiourea. These methods have been widely applied due to their reliability and straightforward nature.

Oxidative Cyclization Reactions (e.g., thiourea-based cyclizations)

One of the most established routes to 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas. In this approach, the N-(2,3,5-trifluorophenyl)thiourea precursor undergoes an intramolecular electrophilic substitution on the aromatic ring, driven by an oxidizing agent. The reaction proceeds via the formation of a C-S bond between the thiocarbonyl group and the aniline ring.

Various oxidizing agents can be employed for this transformation, with bromine in an acidic solvent like acetic acid being a classic example. ekb.eg The process is considered a metal-free method for constructing the 2-aminobenzothiazole (B30445) scaffold. nih.gov The mechanism involves the oxidation of the sulfur atom, which enhances the electrophilicity of the thiocarbonyl carbon, facilitating the attack by the electron-rich aromatic ring to close the thiazole ring.

Table 1: Overview of Oxidative Cyclization Approach

Step Description Key Reagents Typical Outcome
Precursor N-(2,3,5-trifluorophenyl)thiourea - Starting material for cyclization
Cyclization Intramolecular C-S bond formation Oxidizing agent (e.g., Br₂) Formation of the benzothiazole ring

| Product | this compound | - | Final heterocyclic compound |

Jacobsen Cyclization and Regioselective Considerations

The Jacobsen cyclization is another classical method for synthesizing benzothiazoles, typically starting from N-arylthiobenzamides. However, the principles are relevant to related cyclizations. A significant challenge in the synthesis of asymmetrically substituted benzothiazoles like this compound is regioselectivity.

When using a precursor derived from 2,3,5-trifluoroaniline, the cyclization can theoretically occur at two different positions on the aromatic ring: either at the C6 position (ortho to the amino group and para to a fluorine) or the C4 position (ortho to the amino group and ortho to a fluorine). This can lead to the formation of a mixture of regioisomers. For instance, studies on the cyclization of 3-fluoro-thiobenzanilides have shown that mixtures of 5-fluoro- and 7-fluoro-benzothiazoles are often formed. nih.gov This highlights a critical consideration in the synthesis of the target compound, as the reaction conditions must be carefully optimized to favor the formation of the desired 4,5,7-trifluoro isomer over the potential 4,6,7-trifluoro alternative. Modifications to the general Jacobsen process are often required to achieve the synthesis of pure samples of a specific regioisomer. nih.gov

Table 2: Regioselective Considerations in Cyclization

Precursor Possible Cyclization Sites Potential Products Challenge

Advanced and Catalytic Synthetic Routes

More contemporary approaches to benzothiazole synthesis aim to improve efficiency, yield, and environmental compatibility through the use of catalysts or novel reaction activation methods.

Transition Metal-Catalyzed Methods (e.g., CuI-catalyzed cyclization)

Transition metals, particularly copper, have been shown to catalyze the formation of benzothiazoles. Copper(I) iodide (CuI) is an effective catalyst for promoting the synthesis of related heterocyclic systems. researchgate.net In the context of this compound synthesis, a CuI-catalyzed intramolecular C-S cross-coupling reaction could be envisioned. This method would typically involve the cyclization of a precursor like N-(2,3,5-trifluorophenyl)thiourea. The copper catalyst facilitates the C-S bond formation, often under milder conditions than classical oxidative methods, potentially offering better control over regioselectivity and higher yields.

Electrosynthesis Approaches for Benzothiazoles

Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, replacing chemical redox agents with electrons. researchgate.net The synthesis of benzothiazoles can be achieved through electrochemical dehydrogenative C-S bond formation. researchgate.net This method is applicable to the cyclization of N-arylthioamides or can proceed from the direct combination of anilines and aryl isothiocyanates. rsc.org

A key advantage of this approach is that it can be performed without the need for catalysts or supporting electrolytes, particularly when using continuous-flow electrochemical reactors. researchgate.netthieme-connect.com This technique involves the anodic oxidation of the thioamide precursor, leading to an intramolecular cyclization to form the benzothiazole ring. Such methods have been shown to convert a broad range of N-arylthioamides into the corresponding benzothiazoles in good to excellent yields and with high current efficiencies. researchgate.net This green chemistry approach avoids the use of hazardous oxidizing agents and minimizes waste production. researchgate.net

Table 3: Comparison of Synthetic Approaches

Method Key Feature Advantages Disadvantages
Oxidative Cyclization Use of chemical oxidants Well-established, straightforward Use of hazardous reagents, potential for side products
Jacobsen Cyclization Thermal cyclization Classical, reliable method Regioselectivity can be a major issue with asymmetric precursors nih.gov
CuI-Catalyzed Cyclization Transition metal catalysis Milder conditions, potentially higher yields Catalyst cost and removal

| Electrosynthesis | Use of electricity as reagent | Environmentally friendly, high efficiency, no hazardous oxidants researchgate.netresearchgate.net | Requires specialized equipment (electrochemical reactor) |

Application of Fluorinated Catalysts (e.g., fluorophosphoric acid-catalyzed cyclizations)

The synthesis of the benzothiazole core, a critical step in producing compounds like this compound, can be significantly enhanced by the use of fluorinated catalysts. Fluorophosphoric acid has emerged as a particularly effective catalyst for the cyclization reactions that form the benzothiazole ring system. researchgate.net This catalyst offers heightened acidic properties compared to standard phosphoric acid, attributed to the electron-withdrawing effects of the fluorine atoms. tandfonline.com

The enhanced acidity and stability of fluorinated phosphoric acids make them capable of efficiently promoting the condensation and subsequent cyclization of precursors, such as substituted 2-aminothiophenols with aldehydes or other carbonyl compounds. tandfonline.com Research has demonstrated that fluorophosphoric acid can catalyze the synthesis of various benzothiazoles at room temperature, which is a significant advantage over methods requiring high temperatures. researchgate.net The use of a low catalyst loading, typically around 5 mol%, is often sufficient to achieve high yields in a short reaction time. researchgate.nettandfonline.com This efficiency, coupled with simpler work-up procedures, positions fluorophosphoric acid as a valuable tool in the synthesis of complex benzothiazole derivatives. researchgate.net

The selection of the catalyst is crucial for optimizing the reaction. Studies comparing various acid catalysts have shown that fluorophosphoric acid can provide superior results in terms of yield and reaction time. tandfonline.com For instance, in the synthesis of a benzimidazole, a related heterocyclic compound, fluorophosphoric acid yielded a 93% product at room temperature, outperforming other acids. tandfonline.com

Table 1: Comparison of Catalysts for a Model Benzimidazole Synthesis

CatalystYield (%)Time (h)Temperature
Fluorophosphoric Acid932Room Temp
p-Toluenesulfonic Acid863Room Temp
Sulfuric Acid755Room Temp
Hydrochloric Acid725Room Temp

Data adapted from a representative synthesis to illustrate catalyst efficiency. tandfonline.com

Green Chemistry Principles in Synthesis of Fluorinated Benzothiazoles

The synthesis of fluorinated benzothiazoles is increasingly being guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. bohrium.com Traditional methods for benzothiazole synthesis often involve hazardous reagents, toxic metal catalysts, and harsh reaction conditions, leading to issues with waste and safety. researchgate.net Green chemistry approaches seek to address these drawbacks by employing more environmentally benign alternatives. nih.gov

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Use of Greener Catalysts: Employing non-metallic acid catalysts like fluorophosphoric acid or heterogeneous catalysts that can be easily recovered and reused reduces waste and avoids the use of toxic heavy metals. researchgate.netnih.gov

Energy Efficiency: Conducting reactions at room temperature or using energy-efficient methods like microwave irradiation significantly reduces energy consumption compared to conventional heating methods. tandfonline.comscielo.br Microwave-assisted synthesis has been shown to decrease reaction times and improve yields for benzothiazole production. scielo.br

Safer Solvents: The use of environmentally friendly solvents, such as ethanol (B145695) or water, or even performing reactions in solvent-free conditions, is a core principle. tandfonline.comnih.gov Research has shown that ethanol can be a highly effective solvent for fluorophosphoric acid-catalyzed reactions. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.

The development of these greener synthetic methods not only mitigates environmental concerns but also often leads to more efficient and cost-effective processes with high yields and selectivity. bohrium.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Benzothiazoles

FeatureConventional MethodGreen Chemistry Approach
Catalyst Often uses toxic metal catalysts or strong, corrosive acids. researchgate.netUtilizes reusable heterogeneous catalysts, biocatalysts, or efficient non-metallic acids. nih.gov
Solvent Typically employs volatile organic compounds (VOCs) like toluene. nih.govPrefers safer solvents like water, ethanol, or deep eutectic solvents. tandfonline.commdpi.com
Energy Relies on prolonged heating at high temperatures. nih.govEmploys energy-efficient methods like microwave irradiation or room temperature reactions. tandfonline.comscielo.br
Byproducts Can generate significant amounts of hazardous waste. researchgate.netAims for high atom economy, minimizing waste generation.

Yield Optimization and Scalability Considerations for Research and Development

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for the transition of a compound from laboratory research to larger-scale development. For this compound, several factors must be systematically investigated to achieve an efficient and reproducible process.

Yield Optimization: The yield of the final product is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Catalyst Loading: As seen with fluorophosphoric acid, there is an optimal catalyst concentration. Increasing the catalyst loading beyond a certain point may not improve the yield and could even lead to a decrease due to undesirable side reactions. researchgate.net

Solvent Choice: The polarity and properties of the solvent can significantly influence reaction rates and yields. A systematic screening of solvents is essential, as demonstrated in studies where ethanol proved to be the most effective for a specific acid-catalyzed cyclization. tandfonline.com

Temperature: While room temperature reactions are desirable from a green chemistry perspective, temperature can be a critical lever to control reaction kinetics and selectivity.

Reactant Stoichiometry: Varying the ratio of the starting materials is a standard optimization procedure to ensure the complete conversion of the limiting reagent and maximize yield.

Scalability Considerations: A synthetic route that is high-yielding in a laboratory setting may not be suitable for large-scale production. When scaling up, factors such as reaction kinetics, heat transfer, and mass transport become more pronounced. For fluorinated benzothiazoles, considerations include:

Process Safety: Exothermic reactions that are easily managed on a small scale can pose significant safety risks during scale-up.

Purification: The ease of purification is a major factor. Methods that yield a clean product with minimal byproducts are highly preferred as they simplify downstream processing.

Cost and Availability of Reagents: The cost and commercial availability of starting materials and catalysts are crucial for the economic viability of a large-scale process.

Robustness of the Method: The chosen synthetic method must be robust and reproducible, providing consistent yields and purity across different batches.

Developing a scalable synthesis for this compound requires careful consideration of these parameters to establish a process that is not only high-yielding but also safe, economical, and environmentally responsible.

Table 3: Summary of Factors for Optimization and Scalability

ParameterImpact on Yield OptimizationScalability Considerations
Catalyst Type and loading affect reaction rate and selectivity.Cost, availability, potential for recovery and reuse, and safety profile.
Solvent Influences solubility, reaction kinetics, and product isolation.Environmental impact (EHS), cost, and ease of recovery.
Temperature Controls reaction rate and can influence byproduct formation.Heat transfer management in large reactors, energy costs, and safety.
Reaction Time Shorter times are desirable for higher throughput.Reactor occupancy time, which impacts overall production capacity.
Purification The purity of the crude product impacts the efficiency of purification.The chosen method (e.g., crystallization, chromatography) must be viable and cost-effective on a large scale.

Chemical Reactivity and Transformation Pathways of 4,5,7 Trifluorobenzo D Thiazol 2 Amine

Reactivity of the Amine Functionality

The 2-amino group of the benzothiazole (B30560) scaffold is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through various reactions.

The primary amine group of 2-aminobenzothiazole (B30445) derivatives readily undergoes N-alkylation and N-acylation. These reactions are fundamental for building molecular complexity and are widely employed in medicinal chemistry. nih.govnih.govnih.gov

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or benzylic alcohols, to furnish the corresponding secondary or tertiary amines. frontiersin.orgrsc.org The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent. While specific studies on 4,5,7-trifluorobenzo[d]thiazol-2-amine are not prevalent, the N-alkylation of 6-fluoro-N-phenethylbenzo[d]thiazol-2-amine has been reported, demonstrating the viability of this transformation on fluorinated benzothiazole rings. frontiersin.org

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or carboxylic acids to form amide linkages. nih.govmdpi.com This transformation is often used to introduce carbonyl-containing moieties. An alternative method involves using acetic acid directly as the acetylating agent, which provides a less hazardous route to N-acetylated products. umpr.ac.id These reactions convert the basic amine into a neutral amide, significantly altering the compound's electronic and physical properties.

Table 1: Representative N-Alkylation and Acylation Reactions of 2-Aminobenzothiazole Analogs

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Substituted Benzyl (B1604629) Alcohols 2-(N-Alkylamino)benzothiazoles rsc.org
N-Alkylation Substituted Benzyl Bromides N-Substituted-6-fluorobenzothiazol-2-amines frontiersin.org
N-Acylation Chloroacetyl Chloride, Thiourea (B124793) Bis-thiazolo-containing amines nih.gov
N-Acylation Acetic Acid, Reflux N-(Benzothiazol-2-yl)acetamides umpr.ac.id

The primary amine of this compound is expected to react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, typically proceeding through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. mdpi.comuokerbala.edu.iq

While direct examples involving this compound are scarce, the formation of Schiff bases from other 2-aminobenzothiazole derivatives is well-documented. nih.gov For instance, condensation with aromatic aldehydes is a common strategy to produce biologically active azomethine compounds. The synthesis of fluorinated imines from fluorinated benzaldehydes and various amines is also established, indicating that the presence of fluorine atoms does not impede the reaction. nih.gov The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the imine product.

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄. uokerbala.edu.iqnih.gov This process converts the amino group into a highly reactive diazonium salt (-N₂⁺).

The resulting diazonium salt is a valuable synthetic intermediate that can be transformed into a wide variety of functional groups through subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the displacement of the diazonio group with a nucleophile, catalyzed by copper(I) salts. byjus.com It proceeds via a radical-nucleophilic aromatic substitution mechanism. byjus.com This methodology provides access to compounds that are often difficult to synthesize by other means.

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

Reagent Product Reaction Name Reference
CuCl 2-Chloro-4,5,7-trifluorobenzo[d]thiazole Sandmeyer Reaction nih.govbohrium.com
CuBr 2-Bromo-4,5,7-trifluorobenzo[d]thiazole Sandmeyer Reaction nih.govbohrium.com
CuCN 4,5,7-Trifluorobenzo[d]thiazole-2-carbonitrile Sandmeyer Reaction wikipedia.org
KI 2-Iodo-4,5,7-trifluorobenzo[d]thiazole (Sandmeyer-type) organic-chemistry.org
H₂O, heat 4,5,7-Trifluorobenzo[d]thiazol-2-ol (Sandmeyer-type) byjus.com
HBF₄, heat 2,4,5,7-Tetrafluorobenzo[d]thiazole Balz–Schiemann Reaction wikipedia.org

Reactivity of the Thiazole (B1198619) Ring System

The reactivity of the fused aromatic ring is profoundly influenced by the electron-withdrawing fluorine substituents and the inherent electronic nature of the thiazole heterocycle.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the 4,5,7-trifluorobenzo[d]thiazole (B13136932) ring is highly deactivated towards electrophilic attack. The three strongly electron-withdrawing fluorine atoms, combined with the electron-deficient nature of the fused thiazole ring, significantly reduce the electron density of the carbocyclic ring. Consequently, classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be extremely difficult and have not been reported for this compound.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the benzene ring is highly activated for nucleophilic aromatic substitution (SNAr). researchgate.net In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. The fluorine atoms at positions 4, 5, and 7 are all potential leaving groups. The precise regioselectivity of such a reaction would depend on the nucleophile and reaction conditions, but positions activated by the electron-withdrawing effects of the other ring substituents would be the most likely sites of attack. This pathway offers a powerful method for further functionalizing the core structure by introducing O-, N-, or S-based nucleophiles.

The benzothiazole ring system, while generally stable, can undergo ring-opening under specific conditions. One documented method involves mild oxidative cleavage. Treatment of benzothiazole derivatives with reagents like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the oxidative opening of the thiazole ring to produce acyl aminobenzene sulfonate esters. scholaris.cacdnsciencepub.comresearchgate.net This reaction proceeds via the opening of the thiazole ring, followed by the oxidation of the resulting thiol intermediate. researchgate.net

Another reported transformation involves the reaction of benzothiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in aqueous methanol, which leads to a novel ring transformation, yielding a 4-formyl-2,3-dihydro-1,4-benzothiazine derivative. acs.org While rearrangements of the core benzothiazole ring are uncommon, rearrangements of substituents attached to the ring, such as the Claisen rearrangement of an allyl ether tethered to the benzothiazole scaffold, have been described. acs.org

Role of Fluorine Substituents in Directing Reactivity

The presence of three highly electronegative fluorine atoms on the benzene ring of the benzothiazole scaffold is expected to render the aromatic system highly electron-deficient. This electron deficiency is a critical factor in activating the ring towards nucleophilic attack, a reaction pathway that is typically disfavored for unsubstituted benzene and its derivatives.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluoroarenes. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a halide, in this case, a fluoride (B91410) ion. The rate and regioselectivity of SNAr reactions are governed by the stability of the intermediate anionic σ-complex, often referred to as a Meisenheimer complex.

For this compound, the fluorine atoms at positions 4, 5, and 7 are all potential leaving groups in an SNAr reaction. The position of substitution will be determined by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at each position. The electron-withdrawing nature of the thiazole ring, in conjunction with the other fluorine atoms, will influence the stability of these intermediates. Generally, nucleophilic attack is favored at positions that are para or ortho to strongly electron-withdrawing groups, as this allows for the delocalization of the negative charge onto the activating group. In this molecule, the fused thiazole ring system acts as an electron-withdrawing group.

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes, including alkoxides, phenoxides, thiolates, and amines. The choice of nucleophile, solvent, and reaction temperature can influence the outcome of the reaction, potentially allowing for selective substitution at one of the fluorine-bearing carbons.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile Reagent Example Potential Product(s)
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) Methoxy-difluorobenzo[d]thiazol-2-amine derivative
Thiolate Sodium thiophenoxide (NaSPh) Phenylthio-difluorobenzo[d]thiazol-2-amine derivative
Amine Piperidine Piperidinyl-difluorobenzo[d]thiazol-2-amine derivative

Note: The exact position of substitution (4, 5, or 7) would need to be determined experimentally.

The reactivity of this compound is significantly influenced by the electronic effects of the fluorine substituents.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect involves the polarization of the σ-bond between the carbon and fluorine atoms, leading to a decrease in electron density on the aromatic ring. The cumulative inductive effect of three fluorine atoms makes the benzothiazole ring highly electrophilic and susceptible to nucleophilic attack.

Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the mesomeric or resonance effect. This effect is electron-donating and acts to counter the inductive effect. However, for fluorine, the inductive effect is generally considered to be stronger than the mesomeric effect in directing aromatic reactivity. The +M effect can influence the regioselectivity of substitution by stabilizing certain resonance structures of the Meisenheimer intermediate.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not available, the general mechanism for SNAr reactions on polyfluoroarenes is well-understood and can be applied to this system.

The SNAr mechanism proceeds via a two-step addition-elimination sequence.

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups (in this case, the other fluorine atoms and the thiazole ring) that can delocalize the negative charge.

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. This step is typically fast because fluoride is a good leaving group in the context of SNAr on activated systems.

The structure of the Meisenheimer complex is a key intermediate in these reactions. For this compound, three different Meisenheimer complexes are possible, corresponding to nucleophilic attack at C-4, C-5, and C-7. The relative energies of these intermediates would dictate the regioselectivity of the substitution.

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on several factors:

Nucleophilicity: Stronger nucleophiles generally react faster.

Solvent: Polar aprotic solvents, such as DMF or DMSO, are often used as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: In SNAr reactions, the C-F bond is the strongest carbon-halogen bond. However, the rate-determining step is the nucleophilic attack on the ring. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack. This often leads to fluoroarenes being more reactive in SNAr than their chloro- or bromo-analogs.

Table 2: General Kinetic Parameters for SNAr Reactions of Polyfluoroaromatics

Parameter General Observation
Rate Law Rate = k[Aromatic Substrate][Nucleophile]
Activation Energy (Ea) Varies depending on the nucleophile and substrate; generally lowered by strong electron-withdrawing groups.
Pre-exponential Factor (A) Influenced by steric factors and solvent organization.

Note: This table represents general trends and the specific values for this compound would require experimental determination.

Derivatization and Functionalization Strategies for 4,5,7 Trifluorobenzo D Thiazol 2 Amine

Synthesis of Substituted 2-Aminobenzothiazole (B30445) Derivatives

The core structure of 4,5,7-Trifluorobenzo[d]thiazol-2-amine offers multiple sites for chemical modification, including the exocyclic amine, the fluorinated benzene (B151609) ring, and the thiazole (B1198619) moiety. These sites can be selectively targeted to generate a diverse library of derivatives.

Modifications at the Amine Nitrogen

The primary amino group at the 2-position of the benzothiazole (B30560) ring is a key handle for derivatization. Standard transformations such as acylation, alkylation, and sulfonylation can be employed to introduce a wide range of functional groups. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base can yield a series of N-acylated derivatives.

Table 1: Examples of N-Acyl Derivatives of this compound

Acylating AgentResulting Derivative
Acetyl chlorideN-(4,5,7-trifluorobenzo[d]thiazol-2-yl)acetamide
Benzoyl chlorideN-(4,5,7-trifluorobenzo[d]thiazol-2-yl)benzamide
Methanesulfonyl chlorideN-(4,5,7-trifluorobenzo[d]thiazol-2-yl)methanesulfonamide

Furthermore, the amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. These modifications are crucial for exploring the structure-activity relationships of novel compounds in drug discovery programs.

Functionalization of the Fluorinated Benzene Moiety

The electron-withdrawing nature of the three fluorine atoms on the benzene ring significantly influences its reactivity. While electrophilic aromatic substitution is generally disfavored, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, by displacing one or more fluorine atoms. The regioselectivity of such substitutions is dictated by the electronic environment of the carbon-fluorine bonds and the reaction conditions employed.

Table 2: Potential Nucleophilic Aromatic Substitution Products

NucleophilePotential Product
Sodium methoxide (B1231860)Methoxy-difluorobenzo[d]thiazol-2-amine isomer
Sodium thiophenoxidePhenylthio-difluorobenzo[d]thiazol-2-amine isomer
MorpholineMorpholino-difluorobenzo[d]thiazol-2-amine isomer

Formation of Condensed Ring Systems Incorporating the Benzothiazole Scaffold

The inherent reactivity of the 2-aminobenzothiazole scaffold can be harnessed to construct fused polycyclic systems. The endocyclic nitrogen and the exocyclic amino group can participate in cyclization reactions with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]benzothiazole (B1198073) derivatives, which are of significant interest in medicinal chemistry. Similarly, multicomponent reactions can be designed to build complex heterocyclic systems in a single step.

Creation of Complex Molecular Architectures and Hybrid Systems

Beyond simple derivatization, this compound can be incorporated into larger and more complex molecular frameworks, including oligomers, polymers, and multi-heterocyclic hybrids.

Oligomeric and Polymeric Structures

The bifunctional nature of certain derivatives of this compound makes them suitable monomers for polymerization reactions. For instance, derivatives bearing additional reactive groups, such as a carboxylic acid or an alkyne, could be polymerized through condensation or coupling reactions to form novel fluorinated polymers. These materials could possess interesting electronic and physical properties due to the presence of the fluorinated benzothiazole units.

Design and Synthesis of Multi-Heterocyclic Hybrids

The 2-aminobenzothiazole core can be linked to other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities or unique photophysical properties. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to connect the benzothiazole scaffold to other aromatic or heteroaromatic rings. This strategy allows for the modular synthesis of a wide array of complex molecules with tailored properties.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can proceed through several reactive sites, primarily the exocyclic amino group (-NH2) and the aromatic ring. The fluorine atoms at positions 4, 5, and 7 significantly influence the electronic properties of the benzothiazole system, thereby governing the regioselectivity of electrophilic and nucleophilic substitution reactions.

Regioselectivity in the derivatization of this compound is a critical consideration. The primary amino group is the most nucleophilic site and is expected to be the initial point of attack for a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, leading to N-functionalized products.

In cases of electrophilic aromatic substitution, the directing effects of the fluorine atoms and the thiazole ring must be considered. While fluorine is an ortho-, para-director, its strong electron-withdrawing nature deactivates the benzene ring towards electrophilic attack. The position of substitution would be a result of the interplay between the activating effect of the amino group (after potential protection) and the deactivating/directing effects of the fluorine atoms.

Conversely, the electron-deficient nature of the trifluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly those at positions 4 and 7 which are para and ortho to the electron-withdrawing thiazole nitrogen, are potential leaving groups for substitution by strong nucleophiles.

Stereoselectivity becomes a factor when a new chiral center is introduced during the derivatization process. For instance, the reaction of the amino group with a chiral electrophile or the introduction of a substituent that renders a carbon atom asymmetric will lead to the formation of stereoisomers. The control of stereochemistry in such reactions is often achieved through the use of chiral catalysts, auxiliaries, or reagents.

While specific experimental data on the regioselectivity and stereoselectivity of this compound derivatization is not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions. The following table summarizes potential regioselective outcomes for common derivatization reactions.

Reaction TypeReagent/CatalystPredicted Major Product(s)Rationale
N-AcylationAcetyl chloride, TriethylamineN-(4,5,7-trifluorobenzo[d]thiazol-2-yl)acetamideThe exocyclic amino group is the most nucleophilic site.
N-SulfonylationTosyl chloride, PyridineN-(4,5,7-trifluorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamideThe amino group readily reacts with sulfonyl chlorides.
Nucleophilic Aromatic SubstitutionSodium methoxide2-amino-5,7-difluoro-4-methoxybenzo[d]thiazole or 2-amino-4,5-difluoro-7-methoxybenzo[d]thiazoleThe fluorine atoms at C4 and C7 are activated towards nucleophilic attack. The precise outcome would depend on kinetic vs. thermodynamic control.

Further research is necessary to experimentally validate these predictions and to explore the stereoselective derivatization of this versatile scaffold. The development of synthetic methodologies that allow for precise control over both regiochemistry and stereochemistry will be instrumental in unlocking the full potential of this compound in various scientific and technological applications.

Advanced Spectroscopic and Structural Characterization of 4,5,7 Trifluorobenzo D Thiazol 2 Amine and Its Derivatives

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is critical for understanding a compound's physical properties. X-ray crystallography and solid-state NMR are the principal techniques for providing this information.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules. For 4,5,7-Trifluorobenzo[d]thiazol-2-amine, SC-XRD would determine the precise positions of the fluorine, nitrogen, and sulfur atoms on the benzothiazole (B30560) core.

Table 1: Predicted Key Crystallographic Parameters and Interactions

Parameter Expected Feature Significance
Hydrogen Bonding Strong N-H···N or N-H···F interactions Dictates the primary packing motif and stabilizes the crystal structure.
π-π Stacking Face-to-face or offset stacking of aromatic rings Contributes to crystal density and thermal stability.
C-F Bond Lengths Approx. 1.34 - 1.36 Å Confirms the covalent nature of the fluorine substitutions.

| Planarity | The benzothiazole ring system is expected to be largely planar. | Influences the efficiency of crystal packing and electronic interactions. |

Solid-State NMR for Polymorphism and Molecular Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous solids, providing information that is often complementary to X-ray diffraction. researchgate.net It is particularly adept at identifying polymorphism—the existence of multiple crystal forms—which can have significant impacts on a compound's properties.

For this compound, ¹³C and ¹⁹F ssNMR would be highly informative. In ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, distinct signals would be observed for each unique carbon in the crystal lattice. nih.gov The presence of multiple, non-equivalent molecules in the asymmetric unit or the existence of different polymorphs would result in the splitting of these signals. researchgate.netnih.gov

¹⁹F ssNMR is especially sensitive to the local environment of the fluorine atoms. nih.gov Different polymorphs would alter the intermolecular distances and interactions, leading to distinct ¹⁹F chemical shifts for the F-4, F-5, and F-7 positions. This makes ¹⁹F ssNMR an excellent tool for screening for polymorphism and quantifying the components in a mixed-phase sample. nih.gov Furthermore, variable-temperature ssNMR experiments can provide insights into molecular dynamics, such as the rotation of the amino group or subtle conformational changes within the crystal.

Solution-State Spectroscopic Analysis

In solution, spectroscopic methods probe the structure, conformation, and electronic properties of individual molecules.

High-Resolution NMR Spectroscopy for Detailed Structural Assignments and Conformational Studies

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy in solution is indispensable for confirming the molecular structure of this compound. nih.goved.ac.ukrsc.org

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the single aromatic proton at the C-6 position. This proton would appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent fluorine atoms at C-5 and C-7, and a smaller long-range coupling to the fluorine at C-4. A broad singlet corresponding to the two protons of the amino group would also be observed.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct window into the fluorinated positions of the molecule. colorado.edu Three distinct signals are expected, one for each fluorine atom. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms (²JFF, ³JFF) and between fluorine and the C-6 proton (³JHF, ⁴JHF) would be diagnostic for confirming the substitution pattern. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to fluorine (C-4, C-5, C-7) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets in the proton-decoupled spectrum. These carbons will also be significantly shifted downfield due to the strong electron-withdrawing effect of fluorine. Multi-bond C-F couplings (²JCF, ³JCF) to other carbons in the ring will provide further confirmation of the structure. rsc.org

Table 2: Predicted High-Resolution NMR Data (in a typical solvent like DMSO-d₆)

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity / Key Couplings
¹H H-6 ~7.0 - 7.5 ddd (³JHF-5, ³JHF-7, ⁴JHF-4)
-NH₂ ~5.0 - 6.0 br s
¹⁹F F-4, F-5, F-7 -110 to -170 (vs. CFCl₃) Each signal will show F-F and F-H couplings.
¹³C C-2 ~160 - 165 Small couplings to F-4, F-5, F-7
C-4, C-5, C-7 ~140 - 155 d (Large ¹JCF ~240-260 Hz)
C-6 ~100 - 110 ddd (²JCF-5, ²JCF-7, ³JCF-4)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. esisresearch.orgresearchgate.netnih.govresearchgate.net

For this compound, the spectra would be characterized by several key vibrational bands:

N-H Vibrations: The amino group will give rise to symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the FTIR spectrum. N-H bending (scissoring) modes are expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ range. The lone aromatic C-H bond will have a stretching vibration above 3000 cm⁻¹ and an out-of-plane bending vibration in the 800-900 cm⁻¹ region.

C-F Vibrations: Strong, characteristic C-F stretching bands are expected in the 1100-1350 cm⁻¹ region of the FTIR spectrum. These are often the most intense peaks in the fingerprint region for fluorinated compounds.

Benzothiazole Ring Vibrations: The C=N stretching of the thiazole (B1198619) ring typically appears around 1550-1615 cm⁻¹. The C-S stretching vibration is found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Primary Technique
Asymmetric & Symmetric N-H Stretch -NH₂ 3300 - 3500 FTIR
Aromatic C=C Stretch Benzene (B151609) Ring 1450 - 1620 FTIR, Raman
C=N Stretch Thiazole Ring 1550 - 1615 FTIR, Raman
N-H Bend -NH₂ 1600 - 1650 FTIR
C-F Stretch Ar-F 1100 - 1350 FTIR (Strong)

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental formula of a compound and to elucidate its structure through fragmentation analysis. nih.govnih.govmdpi.com

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a prominent molecular ion [M]⁺• or protonated molecule [M+H]⁺, respectively. HRMS would confirm its elemental composition of C₇H₃F₃N₂S.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. researchgate.net The stability of the fluorinated benzothiazole ring system would influence the fragmentation pattern. Plausible fragmentation pathways would involve the initial loss of small, stable neutral molecules or radicals. well-labs.com

Table 4: Predicted Major Ions in Mass Spectrometry

m/z Value (Proposed) Ion Formula Proposed Fragmentation Pathway
224 [C₇H₃F₃N₂S]⁺ Molecular Ion [M]⁺•
197 [C₆HF₃NS]⁺ Loss of HCN from the thiazole ring
178 [C₆F₂NS]⁺ Loss of HCN and subsequent loss of F•

These fragmentation patterns serve as an "isotopic fingerprint," providing definitive structural confirmation and allowing for the identification of the compound in complex mixtures.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Detailed research findings and specific data regarding the UV-Vis absorption and fluorescence characteristics of this compound are not available in published scientific literature. While the benzothiazole core is known to be photoactive, the specific effects of the trifluorination at the 4, 5, and 7 positions on the electronic transitions and photophysical properties have not been experimentally determined or computationally modeled for this compound.

General characteristics of similar 2-aminobenzothiazole (B30445) compounds suggest that they typically exhibit absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands, as well as any fluorescence properties, are highly sensitive to the substitution pattern on the benzene ring and the solvent environment. However, without specific data for this compound, any further discussion would be speculative and fall outside the scope of this article.

Computational and Theoretical Investigations of 4,5,7 Trifluorobenzo D Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Geometry Optimization and Electronic Structure Analysis

No published data on the optimized geometry or electronic structure of 4,5,7-Trifluorobenzo[d]thiazol-2-amine was found. This type of analysis would typically provide information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

There is no available information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this specific compound. Such data is crucial for understanding its kinetic stability and chemical reactivity. mdpi.com Global reactivity descriptors, which would be derived from these values, are also unreported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Spectroscopic Property Predictions and Correlation with Experimental Data

Vibrational Spectra Prediction (IR, Raman)

No computational predictions for the infrared (IR) or Raman spectra of this compound are available in the reviewed literature. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Chemical Shift Predictions

There are no published predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational NMR predictions are a valuable tool for confirming molecular structures and interpreting experimental NMR data. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

A thorough search of scientific databases and computational chemistry literature did not yield any specific studies on the reaction mechanism modeling or the characterization of transition states for this compound. Such studies would typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to map out the energy profiles of potential reaction pathways, identify key intermediates, and calculate the activation energies associated with transition states. This information is fundamental for understanding how the molecule is synthesized and how it might interact with other chemical species. At present, there are no published data tables or detailed findings regarding the energetic barriers or geometries of transition states involved in reactions of this compound.

Conformational Landscape and Tautomeric Equilibria Studies

Similarly, there is a lack of specific research data concerning the conformational landscape and tautomeric equilibria of this compound.

Conformational Landscape: The analysis of a molecule's conformational landscape involves identifying its stable three-dimensional structures (conformers) and the energy differences between them. This is critical for understanding its physical properties and biological activity. For this compound, there are no available computational studies that detail its potential conformers or the rotational energy barriers around its single bonds.

Tautomeric Equilibria: The 2-aminobenzothiazole (B30445) core of the molecule suggests the possibility of amine-imine tautomerism. Tautomers are structural isomers that readily interconvert, and the position of the equilibrium can significantly affect the molecule's chemical behavior. Computational studies would be instrumental in determining the relative stabilities of the possible tautomeric forms of this compound in various environments (e.g., gas phase, different solvents). However, no such theoretical investigations or corresponding data tables on the relative energies of these tautomers have been reported in the scientific literature.

Non Prohibited Applications of 4,5,7 Trifluorobenzo D Thiazol 2 Amine and Its Derivatives

As Key Building Blocks in Organic Synthesis

4,5,7-Trifluorobenzo[d]thiazol-2-amine serves as a crucial starting material in the synthesis of a variety of complex organic molecules. Its trifluorinated benzothiazole (B30560) core is a key structural motif that imparts unique properties to the resulting compounds. The presence of fluorine atoms can significantly influence the electronic and steric properties of the molecule, making it a valuable building block for the creation of advanced materials and biologically active compounds.

Precursors for Advanced Fluorinated Compounds

The trifluorinated benzothiazole scaffold of this compound makes it an ideal precursor for the synthesis of more complex fluorinated molecules. The fluorine atoms can direct the regioselectivity of subsequent reactions and enhance the stability of the final products. For instance, it can be used in the synthesis of fluorinated dyes and pigments, where the fluorine atoms help to tune the color and improve the photostability of the compounds. Additionally, this compound can be a starting point for the synthesis of fluorinated liquid crystals, where the unique properties of the trifluorinated benzothiazole core can contribute to the desired mesomorphic behavior.

Synthetic Intermediates for Fine Chemicals and Agrochemicals

Benzothiazole derivatives, including those with fluorine substitutions, are important intermediates in the production of fine chemicals and agrochemicals. nih.gov The 2-amino group in this compound provides a reactive site for further functionalization, allowing for the introduction of various substituents to create a diverse range of compounds with specific properties. nanobioletters.com For example, it can be used to synthesize novel pesticides and herbicides by incorporating the trifluorinated benzothiazole moiety into larger molecules known to have biological activity. nih.gov The presence of the trifluorinated ring can enhance the efficacy of these agrochemicals. nanobioletters.com

Potential in Materials Science and Engineering

The unique electronic and photophysical properties of fluorinated benzothiazoles make them promising candidates for applications in materials science and engineering. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the energy levels of the molecule, which is a key factor in the design of organic electronic devices.

Organic Electronic and Optoelectronic Devices (e.g., fluorophores, conductive polymers)

Fluorinated benzothiazole derivatives have shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nih.govrsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport properties. researchgate.net This can lead to enhanced device efficiency and stability. While direct applications of this compound in this area are not widely reported, its structural similarity to other fluorinated benzothiazoles suggests its potential as a building block for new organic electronic materials. researchgate.net The benzothiazole core itself is a known fluorophore, and the addition of fluorine atoms can further enhance its fluorescent properties, making its derivatives potentially useful as fluorescent probes and labels. mdpi.com

Polymer and Supramolecular Chemistry

The ability of the 2-amino group to be functionalized allows for the incorporation of the 4,5,7-trifluorobenzothiazole unit into polymer chains. This can lead to the development of new polymers with tailored optical and electronic properties. rsc.org For example, polymers containing this moiety could be used as active materials in organic solar cells or as emissive layers in OLEDs. In supramolecular chemistry, the trifluorinated benzothiazole core can participate in non-covalent interactions, such as π-π stacking and halogen bonding, which can be utilized to construct well-defined supramolecular assemblies with interesting photophysical or electronic properties.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom in the thiazole (B1198619) ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making it a potential ligand for the formation of metal complexes. biointerfaceresearch.com The electronic properties of the ligand can be fine-tuned by the presence of the fluorine atoms, which can influence the catalytic activity of the resulting metal complexes. These complexes could find applications in various catalytic transformations, such as cross-coupling reactions or oxidation catalysis. The specific coordination chemistry of this compound would depend on the nature of the metal center and the reaction conditions. biointerfaceresearch.com

Development of Chemical Sensors and Probes (based on intrinsic physicochemical properties)

While direct research on the application of this compound in chemical sensors and probes is not extensively documented in publicly available literature, the intrinsic physicochemical properties of the broader benzothiazole family, particularly fluorinated derivatives, suggest significant potential in this field. The benzothiazole core is a well-established fluorophore, and its derivatives have been successfully developed as chemosensors for a variety of analytes. nih.govmdpi.comnih.gov The introduction of fluorine atoms to the benzothiazole structure can further enhance its utility in sensor applications by modulating its electronic and photophysical properties.

The development of chemical sensors based on benzothiazole derivatives often relies on mechanisms such as intramolecular charge transfer (ICT), which can be perturbed by the presence of a target analyte, leading to a detectable change in the fluorescence signal. nih.govmdpi.com Fluorinated benzothiazoles, due to the high electronegativity of fluorine, can exhibit altered emission wavelengths and quantum yields, which can be advantageous for designing sensitive and selective probes. nih.gov

For instance, various benzothiazole-based fluorescent probes have been designed for the detection of metal ions, anions, and neutral molecules. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the analyte. The design of these probes typically involves the incorporation of a specific recognition moiety that selectively interacts with the target analyte, which in turn influences the photophysical properties of the benzothiazole fluorophore.

A review of related compounds demonstrates the versatility of the benzothiazole scaffold in chemical sensing:

Table 1: Examples of Benzothiazole Derivatives in Chemical Sensing Applications
Benzothiazole DerivativeAnalyte DetectedSensing MechanismDetection LimitKey Findings
Benzothiazole and 1H-indene-1,3(2H)-dione conjugateCyanide (CN⁻)Nucleophilic addition inhibiting Intramolecular Charge Transfer (ICT)5.97 nMHigh selectivity and sensitivity in aqueous media and living cells. nih.gov
Fluorinated benzothiadiazole with acetylenyltrimethylsilyl groupsFluoride (B91410) (F⁻)F⁻ triggered Si-C bond cleavage, inactivating ICT10⁻⁸ mol/LRapid response time (25 s) and potential for portable test tools. nih.gov
2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT)Mercury (Hg²⁺) and Copper (Cu²⁺)Ratiometric fluorescence for Hg²⁺ and fluorescence quenching for Cu²⁺Not SpecifiedSuccessful for fluorescent imaging in living cells. nih.gov
Benzothiazole and benzoindole conjugateHydrazine (N₂H₄)Not SpecifiedNot SpecifiedApplicable in various matrices including soil, plant tissue, and food samples. rsc.org
N-tert-butyloxycarbonyl asparagine benzyl (B1604629) ester with a benzothiazole unitCopper (Cu²⁺) and Iron (Fe³⁺)Fluorimetric responseNot SpecifiedEffective in sensing metal ions in different solvent systems. mdpi.com

The data presented in Table 1, while not directly pertaining to this compound, underscores the adaptability of the benzothiazole framework for the design of highly sensitive and selective chemical sensors. The successful application of fluorinated benzothiadiazoles for fluoride detection further highlights the potential role of fluorine substitution in enhancing sensor performance. nih.gov It is plausible that derivatives of this compound could be synthesized to incorporate specific analyte recognition sites, thereby creating novel sensors with tailored properties. The electron-withdrawing nature of the three fluorine atoms is expected to influence the electronic structure of the benzothiazole core, potentially leading to sensors with unique photophysical responses.

Future Research Directions and Unexplored Avenues

Development of Novel Sustainable and Atom-Economical Synthetic Pathways

The synthesis of complex heterocyclic compounds like 4,5,7-Trifluorobenzo[d]thiazol-2-amine often involves multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of sustainable and atom-economical synthetic routes. mdpi.comnih.gov This includes the exploration of one-pot synthesis methodologies, which can significantly reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. mdpi.com

Microwave-assisted organic synthesis is another promising avenue, as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov The investigation of novel, environmentally benign catalysts, such as scandium triflate, could further enhance the green credentials of the synthesis. nih.gov The goal is to devise synthetic strategies that are not only efficient and high-yielding but also minimize the environmental footprint by reducing solvent use and energy consumption. mdpi.comnih.gov

Investigation of Undiscovered Reactivity Patterns and Selectivities

The electron-withdrawing nature of the three fluorine atoms in this compound is expected to significantly influence its reactivity. nih.gov A key area for future research is to systematically investigate the reactivity of both the benzene (B151609) ring and the 2-amino group. The fluorine substituents create a unique electronic landscape on the aromatic ring, which could lead to novel and selective functionalization reactions. Understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the trifluorinated ring is crucial for the synthesis of new derivatives.

Furthermore, the influence of the trifluorinated ring on the nucleophilicity and reactivity of the 2-amino group warrants detailed investigation. mdpi.com This could involve exploring a range of reactions at the amino group, such as acylation, alkylation, and the formation of Schiff bases, to create a library of new compounds with diverse functionalities. acs.org Uncovering these reactivity patterns will be fundamental to harnessing this molecule as a versatile building block in organic synthesis.

Exploration of Novel Material Applications and Functional Properties

The inherent properties of fluorinated benzothiazoles suggest their potential in the development of advanced materials. Benzothiazole (B30560) derivatives are known to exhibit interesting photophysical properties, including fluorescence. ekb.eg Future research should explore the potential of this compound and its derivatives as novel fluorophores. Their unique electronic structure could lead to applications in areas such as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The development of fluorescent sensors for specific analytes, such as fluoride (B91410) ions, is another intriguing possibility. mdpi.com

Moreover, the introduction of multiple fluorine atoms can enhance properties like thermal stability and lipophilicity, which are desirable in materials science. researchgate.net Investigations into the incorporation of this compound into polymers could lead to new materials with enhanced thermal resistance or specific optical properties. The electrochemical properties of these compounds should also be explored, as they may have applications in organic electronics. mdpi.com

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. researchgate.netnih.gov Future research on this compound should leverage advanced computational methods, such as Density Functional Theory (DFT), to predict its molecular properties. researchgate.netmdpi.com These studies can provide insights into its geometry, electronic structure, and spectroscopic characteristics, which can guide experimental work. researchgate.net

Furthermore, computational models can be used to predict the reactivity and selectivity of the compound, aiding in the design of synthetic routes. researchgate.net In the context of material science, computational screening can be employed to predict the photophysical and electronic properties of novel derivatives, allowing for the rational design of molecules with tailored functionalities. researchgate.net In silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties will also be crucial for evaluating the potential of new derivatives in medicinal chemistry applications. biointerfaceresearch.comugm.ac.id By combining computational predictions with experimental validation, the process of optimizing the properties of this compound for specific applications can be significantly streamlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.